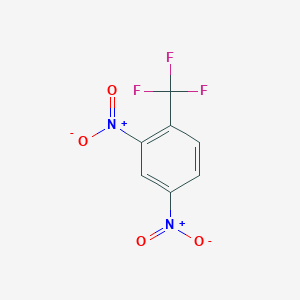
2,4-Dinitrobenzotrifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrobenzotrifluoride is an organic compound with the molecular formula C7H3F3N2O4. It is characterized by the presence of two nitro groups and a trifluoromethyl group attached to a benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzotrifluoride can be synthesized through a nitration reaction of benzotrifluoride. The process typically involves the following steps:
Nitration Reaction: Benzotrifluoride is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring.
Purification: The crude product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Separation and Purification: Employing industrial-scale distillation and crystallization techniques to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dinitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Reduction: 2,4-Diaminobenzotrifluoride.
Substitution: Various substituted benzotrifluorides depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dinitrobenzotrifluoride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2,4-Dinitrobenzotrifluoride exerts its effects depends on the specific application. In chemical reactions, the nitro groups act as electron-withdrawing groups, influencing the reactivity of the benzene ring. In biological systems, the compound’s interactions with molecular targets and pathways are determined by its structural features and functional groups.
Comparaison Avec Des Composés Similaires
2,4-Dinitrobenzotrifluoride can be compared with other nitrobenzotrifluoride derivatives:
2,6-Dinitrobenzotrifluoride: Similar in structure but with nitro groups at the 2 and 6 positions, leading to different reactivity and applications.
3,5-Dinitrobenzotrifluoride: Nitro groups at the 3 and 5 positions, resulting in distinct chemical and physical properties.
2,4-Dichloro-3,5-dinitrobenzotrifluoride:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C7H3F3N2O4 |
|---|---|
Poids moléculaire |
236.10 g/mol |
Nom IUPAC |
2,4-dinitro-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F3N2O4/c8-7(9,10)5-2-1-4(11(13)14)3-6(5)12(15)16/h1-3H |
Clé InChI |
SFFULSMRSWZZNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


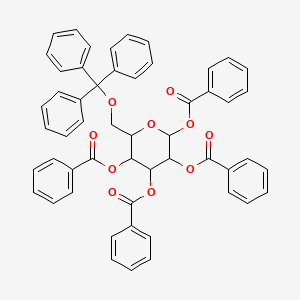



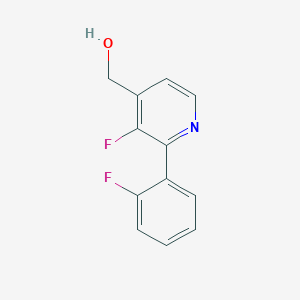
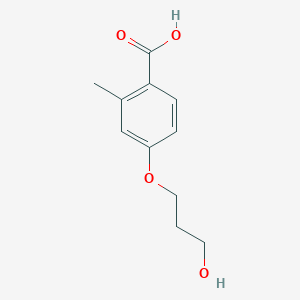

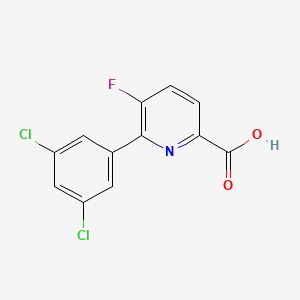
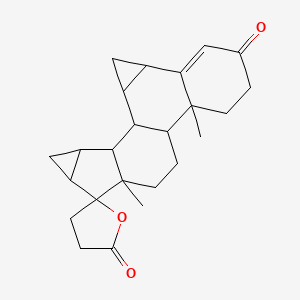
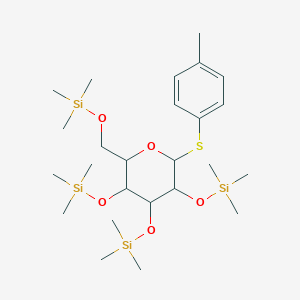



![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol](/img/structure/B12079718.png)
